molecular formula C8H7ClF2O3S B1407781 4-Ethoxy-2,6-difluorobenzenesulfonyl chloride CAS No. 1432129-18-4

4-Ethoxy-2,6-difluorobenzenesulfonyl chloride

Cat. No.: B1407781
CAS No.: 1432129-18-4
M. Wt: 256.65 g/mol
InChI Key: VUFXXJXBHWICAX-UHFFFAOYSA-N
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Description

4-Ethoxy-2,6-difluorobenzenesulfonyl chloride is an organic compound with the molecular formula C8H7ClF2O3S and a molecular weight of 256.65 g/mol . This compound is characterized by the presence of ethoxy, difluoro, and sulfonyl chloride functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxy-2,6-difluorobenzenesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2,6-difluorophenyllithium with sulfuryl chloride . The reaction typically occurs under controlled conditions to ensure the desired product’s formation. Another method involves the use of ethoxybenzene derivatives as starting materials, which undergo chlorosulfonation followed by fluorination to yield the target compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2,6-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving this compound include sulfonamides, sulfonates, and other derivatives depending on the nucleophiles used in the reactions .

Mechanism of Action

The mechanism of action of 4-ethoxy-2,6-difluorobenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride compound. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate bonds. This reactivity is utilized in various chemical modifications and synthesis processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-2,6-difluorobenzenesulfonyl chloride is unique due to the presence of both ethoxy and difluoro groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic chemistry and industrial applications .

Properties

IUPAC Name

4-ethoxy-2,6-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O3S/c1-2-14-5-3-6(10)8(7(11)4-5)15(9,12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFXXJXBHWICAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1)F)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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